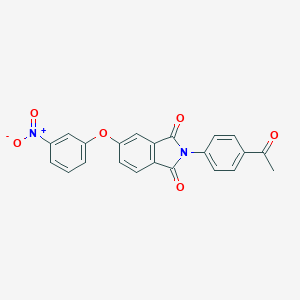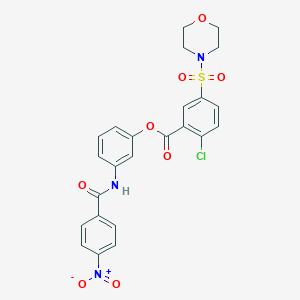![molecular formula C20H11Cl4N3 B391441 (E)-1-(2,4-dichlorophenyl)-N-[2-(2,4-dichlorophenyl)imidazo[1,2-a]pyridin-3-yl]methanimine](/img/structure/B391441.png)
(E)-1-(2,4-dichlorophenyl)-N-[2-(2,4-dichlorophenyl)imidazo[1,2-a]pyridin-3-yl]methanimine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-1-(2,4-dichlorophenyl)-N-[2-(2,4-dichlorophenyl)imidazo[1,2-a]pyridin-3-yl]methanimine is a synthetic organic compound that belongs to the class of imidazo[1,2-a]pyridines
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(2,4-dichlorophenyl)-N-[2-(2,4-dichlorophenyl)imidazo[1,2-a]pyridin-3-yl]methanimine typically involves the condensation of 2,4-dichlorobenzaldehyde with 2-(2,4-dichlorophenyl)imidazo[1,2-a]pyridine-3-amine. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated systems, and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-1-(2,4-dichlorophenyl)-N-[2-(2,4-dichlorophenyl)imidazo[1,2-a]pyridin-3-yl]methanimine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.
Substitution: The compound can participate in substitution reactions, where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield corresponding oxides, while reduction could produce amines.
Applications De Recherche Scientifique
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of (E)-1-(2,4-dichlorophenyl)-N-[2-(2,4-dichlorophenyl)imidazo[1,2-a]pyridin-3-yl]methanimine involves its interaction with specific molecular targets and pathways. This could include binding to enzymes, receptors, or other proteins, leading to modulation of biological processes. The exact mechanism would depend on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (E)-1-(2,4-dichlorophenyl)-N-[2-(2,4-dichlorophenyl)imidazo[1,2-a]pyridin-3-yl]methanimine
- This compound derivatives
- Other imidazo[1,2-a]pyridine compounds
Uniqueness
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct properties and potential applications compared to other similar compounds. This could include differences in biological activity, chemical reactivity, or physical properties.
Propriétés
Formule moléculaire |
C20H11Cl4N3 |
|---|---|
Poids moléculaire |
435.1g/mol |
Nom IUPAC |
(E)-1-(2,4-dichlorophenyl)-N-[2-(2,4-dichlorophenyl)imidazo[1,2-a]pyridin-3-yl]methanimine |
InChI |
InChI=1S/C20H11Cl4N3/c21-13-5-4-12(16(23)9-13)11-25-20-19(15-7-6-14(22)10-17(15)24)26-18-3-1-2-8-27(18)20/h1-11H/b25-11+ |
Clé InChI |
RSYYKYVSEDRBCR-OPEKNORGSA-N |
SMILES |
C1=CC2=NC(=C(N2C=C1)N=CC3=C(C=C(C=C3)Cl)Cl)C4=C(C=C(C=C4)Cl)Cl |
SMILES isomérique |
C1=CC2=NC(=C(N2C=C1)/N=C/C3=C(C=C(C=C3)Cl)Cl)C4=C(C=C(C=C4)Cl)Cl |
SMILES canonique |
C1=CC2=NC(=C(N2C=C1)N=CC3=C(C=C(C=C3)Cl)Cl)C4=C(C=C(C=C4)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]oxy}-N'-(4-methylbenzylidene)acetohydrazide](/img/structure/B391360.png)
![2,4-Dichlorobenzaldehyde [4-(diethylamino)-6-(2,5-dimethylanilino)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B391361.png)
![N-(2-Bromo-3-phenyl-allylidene)-N'-(4,6-di-morpholin-4-yl-[1,3,5]triazin-2-yl)-hydrazine](/img/structure/B391367.png)
![2-({[4-(1,3-Benzoxazol-2-yl)-3-hydroxyphenyl]imino}methyl)-4-chloro-6-iodophenol](/img/structure/B391371.png)
![N-{4-[(5-chloro-2-hydroxy-3-iodobenzylidene)amino]phenyl}acetamide](/img/structure/B391372.png)
![3-({4-Nitrobenzylidene}amino)-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B391373.png)
![2-Bromo-3-phenylacrylaldehyde [4-(4-morpholinyl)-6-(1-naphthylamino)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B391375.png)
![2-Bromo-6-({[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]imino}methyl)-4-chlorophenol](/img/structure/B391376.png)
![2,4-Diethoxybenzaldehyde [4-{4-nitroanilino}-6-(1-piperidinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B391377.png)
![4-Methoxybenzaldehyde [4-{4-nitroanilino}-6-(1-piperidinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B391378.png)
![3,5-Diiodo-2-methoxybenzaldehyde [4-{4-nitroanilino}-6-(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B391379.png)
![5-[4-(diethylamino)benzylidene]-1-(4-methylphenyl)-3-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B391380.png)


